molecular formula C23H24N2O7 B11133439 ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate

ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate

Cat. No.: B11133439
M. Wt: 440.4 g/mol
InChI Key: DEQCDKQGQNKASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate is a structurally complex molecule comprising a fused furochromene core, a 3-oxo-piperazine ring, and an ethyl acetate ester group.

Synthetic routes for this compound likely involve multi-step reactions, including the formation of the furochromene core via cyclization, followed by acetylation and piperazine functionalization. Its structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors influenced by fused heterocycles and nitrogen-containing scaffolds .

Properties

Molecular Formula

C23H24N2O7

Molecular Weight

440.4 g/mol

IUPAC Name

ethyl 2-[1-[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C23H24N2O7/c1-4-30-21(27)9-17-22(28)24-5-6-25(17)20(26)8-16-13(3)15-7-14-12(2)11-31-18(14)10-19(15)32-23(16)29/h7,10-11,17H,4-6,8-9H2,1-3H3,(H,24,28)

InChI Key

DEQCDKQGQNKASV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)CC2=C(C3=C(C=C4C(=C3)C(=CO4)C)OC2=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate typically involves multi-step organic reactions. One common method involves the condensation of 3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetic acid with ethyl piperazine-2-carboxylate under acidic conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, with a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the unique properties of ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate, we compare it with compounds sharing core structural motifs:

Piperazine Derivatives with Varied Substituents

Compound Name Structural Features Key Differences Biological Implications Reference
Ethyl 2-(3-oxo-2-piperazinyl)acetate Piperazine core + ethyl ester Lacks furochromene moiety; simpler structure Reduced UV activity; lower molecular weight may enhance solubility but limit target specificity
[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid Fluorinated benzyl group + piperazine Replaces furochromene with fluorinated aromatic group Enhanced electronegativity may improve receptor binding; potential CNS applications
Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate Thioamide group on piperazine Thioamide instead of acetyl group Increased hydrogen-bonding potential; possible protease inhibition

Furochromene-Containing Analogues

Compound Name Structural Features Key Differences Biological Implications Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide Furochromene + dimethoxyphenyl group Amide linkage instead of piperazine Enhanced aromatic stacking; potential kinase inhibition
N-[2-(Dimethylamino)ethyl]-2-{4-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-1-piperazinyl}acetamide Dimethylaminoethyl group + piperazine Additional amino group increases basicity Improved solubility; potential for ion-channel modulation

Ester Variants

Compound Name Structural Features Key Differences Biological Implications Reference
Methyl 2-(3-oxo-2-piperazinyl)acetate Methyl ester + piperazine Smaller ester group Faster metabolic hydrolysis; shorter half-life
Pentyl 2-(3-oxo-2-piperazinyl)acetate Pentyl ester + piperazine Longer alkyl chain Increased lipophilicity; slower clearance

Research Findings and Functional Insights

Furochromene Contribution : The 3,5-dimethyl-7-oxo-furochromene core confers UV stability and π-π stacking capability, which may enhance binding to aromatic residues in protein targets (e.g., kinases or cytochrome P450 enzymes) .

Piperazine Flexibility : The 3-oxo-piperazine ring introduces conformational adaptability, enabling interactions with diverse biological targets. Comparative studies show that fluorinated or thioamide-modified piperazines exhibit distinct binding affinities .

Ester Group Impact : Ethyl esters balance lipophilicity and metabolic stability. Methyl esters are rapidly cleaved in vivo, while pentyl derivatives may accumulate in fatty tissues .

Data Tables for Key Parameters

Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) logP<sup>*</sup>
Target Compound C₂₄H₂₅N₃O₆ 467.48 2.8 (predicted)
Ethyl 2-(3-oxo-2-piperazinyl)acetate C₈H₁₃N₂O₃ 201.20 0.5
[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid C₁₃H₁₄F₂N₂O₃ 284.26 1.2

<sup>*</sup>logP values estimated via computational models.

Biological Activity

Ethyl {1-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-3-oxo-2-piperazinyl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activities, and therapeutic potentials of this compound based on diverse research findings.

1. Chemical Structure and Synthesis

The molecular formula of this compound is C20H22N2O4C_{20}H_{22}N_2O_4, with a molecular weight of approximately 354.4 g/mol. The compound features a piperazine ring linked to a furochromone moiety, which is significant for its biological properties.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to form the desired furochromone and piperazine derivatives. A common method includes the reaction of appropriate acylating agents with piperazine derivatives under controlled conditions to yield the target ester.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to furochromones. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Activity
Hepatocellular carcinoma<10Strong cytotoxicity
Breast cancer (MCF-7)<10Effective in slowing tumor progression
Colon cancer (HCT116)<10Significant inhibition

These findings suggest that the compound may interfere with cellular processes critical for tumor growth and survival.

Neuropharmacological Effects

Furochromone derivatives have also been investigated for their neuropharmacological effects. Some studies indicate that these compounds exhibit anticonvulsant activity:

Test Type Active Compounds Protection Rate
Pentylenetetrazole induced seizures1c, 2b, 5a100% at 300 mg/kg
Maximal electric shock induced seizures1c, 2b, 5aSignificant latency increase

This suggests that this compound may have therapeutic potential in treating epilepsy or other seizure disorders.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell signaling pathways.
  • Modulation of Neurotransmitter Systems : The presence of the piperazine moiety may interact with neurotransmitter receptors, influencing neuronal excitability.
  • Induction of Apoptosis : Evidence suggests that furochromone derivatives can trigger apoptosis in cancer cells through various pathways.

4. Case Studies and Research Findings

A notable case study involved screening a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound demonstrated promising results against multiple cancer types with low toxicity profiles in preliminary tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.